molecular formula C21H23N3O3 B11043968 2-(3-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-4-yl)benzoic acid

2-(3-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B11043968
M. Wt: 365.4 g/mol
InChI Key: CVHNXERKCXZAQL-UHFFFAOYSA-N
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Description

2-{3-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-5-METHYL-4H-1,2,4-TRIAZOL-4-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a triazole ring, a benzoic acid moiety, and an isopropyl-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-5-METHYL-4H-1,2,4-TRIAZOL-4-YL}BENZOIC ACID typically involves multiple steps, starting with the preparation of the triazole ring and the benzoic acid derivative. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Isopropyl-Methylphenoxy Group: This step involves the reaction of the triazole intermediate with 2-isopropyl-5-methylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Final Coupling with Benzoic Acid: The final step involves coupling the triazole intermediate with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-5-METHYL-4H-1,2,4-TRIAZOL-4-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Quinones.

    Reduction: Dihydrotriazoles.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

2-{3-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-5-METHYL-4H-1,2,4-TRIAZOL-4-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-5-METHYL-4H-1,2,4-TRIAZOL-4-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the phenoxy group are key functional groups that enable the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ISOPROPYL-5-METHYLPHENOXYACETIC ACID: Similar structure but lacks the triazole ring.

    2-ISOPROPYL-5-METHYLPHENOL: Similar phenolic structure but lacks the triazole and benzoic acid moieties.

    2-ISOPROPYL-5-METHYLBENZOIC ACID: Similar benzoic acid structure but lacks the triazole and phenoxy groups.

Uniqueness

2-{3-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-5-METHYL-4H-1,2,4-TRIAZOL-4-YL}BENZOIC ACID is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The combination of the triazole ring with the phenoxy and benzoic acid groups makes this compound versatile for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-[3-methyl-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C21H23N3O3/c1-13(2)16-10-9-14(3)11-19(16)27-12-20-23-22-15(4)24(20)18-8-6-5-7-17(18)21(25)26/h5-11,13H,12H2,1-4H3,(H,25,26)

InChI Key

CVHNXERKCXZAQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C3=CC=CC=C3C(=O)O)C

Origin of Product

United States

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